1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile
Overview
Description
1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C5H7IN2. It is a liquid at ambient temperature . The compound has a molecular weight of 222.03 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with an ethyl group at the 1-position and an iodo group at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazoles in general can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions , and can also undergo iodination in the presence of iodine and ammonium hydroxide .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It is soluble in water . The compound is light sensitive and incompatible with oxidizing agents .Scientific Research Applications
Crystal Structure Analysis 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile and its derivatives are studied for their crystal structures. For instance, the crystal structure of related compounds like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was determined using X-ray crystallography, contributing to understanding the molecular arrangement and potential applications in material science or molecular engineering (Liu et al., 2013).
Synthetic Applications The compound and its analogs are used in various synthetic applications. For example, the synthesis of complex molecules like 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles via electrochemically induced reactions illustrates its use in creating functionalized organic compounds with potential applications in pharmaceuticals and agrochemicals (Upadhyay et al., 2017).
Catalyst-Free Combinatorial Synthesis The molecule has been utilized in catalyst-free combinatorial synthesis methods. For instance, the development of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives using a four-component reaction highlights its role in green chemistry and efficient synthesis techniques (Kumaravel & Vasuki, 2009).
Biological Activities Some derivatives of this compound have been explored for their biological activities. For example, the synthesis and anticancer activity evaluation of new heterocyclic compounds based on similar pyrazole derivatives indicate potential pharmaceutical applications (Metwally, Abdelrazek & Eldaly, 2016).
Heterocyclic Synthesis This compound is a key player in the synthesis of diverse heterocyclic compounds. For instance, the synthesis of novel imidazopyrazole and pyrazolopyrimidine derivatives from similar pyrazole derivatives demonstrates its utility in creating a wide range of heterocyclic structures, which are important in various chemical industries (Soliman et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 category, with the signal word “Warning”. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-ethyl-4-iodopyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTVECHZGHORFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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